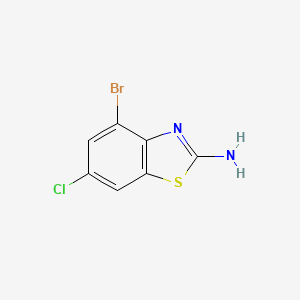

4-Bromo-6-chloro-1,3-benzothiazol-2-amine

Description

4-Bromo-6-chloro-1,3-benzothiazol-2-amine (CAS: 38338-20-4) is a halogenated benzothiazole derivative with bromine and chlorine substituents at the 4- and 6-positions of the aromatic ring, respectively. Benzothiazoles are heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. The unique electronic and steric effects of bromine and chlorine in this compound may enhance its binding affinity to biological targets compared to simpler analogs .

Propriétés

IUPAC Name |

4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXODMAJTODLKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=N2)N)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60392438 | |

| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38338-20-4 | |

| Record name | 4-Bromo-6-chloro-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38338-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-6-chloro-1,3-benzothiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60392438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Scheme

$$

\text{Substituted Aniline} + \text{KSCN} \xrightarrow[\text{Catalyst}]{\text{Oxidizer}} \text{this compound}

$$

Key Details:

- Catalyst : Nano-BF₃/SiO₂ (a reusable heterogeneous catalyst).

- Oxidizing Agent : Often hydrogen peroxide or another mild oxidizer.

- Solvent : Ethanol or water (green synthesis approach).

- Reaction Conditions : Heating at 80–100°C for several hours.

Results:

This method is efficient, yielding high purity products characterized using techniques such as FTIR, ¹H NMR, and ¹³C NMR.

Method 2: Halogenation Followed by Cyclization

In this approach, the bromination and chlorination of a benzothiazole precursor occur sequentially before amination.

Reaction Steps:

-

- A benzothiazole precursor is treated with bromine (Br₂) and chlorine (Cl₂) under controlled conditions.

- Reaction solvent: Acetic acid or dichloromethane.

- Temperature: Room temperature to 50°C.

-

- The halogenated intermediate is reacted with ammonia or an amine source to introduce the amino group at position 2.

Yields:

This method provides moderate to high yields but requires careful control of halogenation to avoid over-substitution.

Method 3: Direct Cyclization with Pre-Halogenated Precursors

This alternative involves using pre-halogenated aniline derivatives as starting materials.

Reaction Scheme:

$$

\text{4-Bromo-6-chloroaniline} + \text{Thiourea} \xrightarrow{\text{Cyclization}} \text{this compound}

$$

Key Details:

- Cyclization Agent : Phosphorus pentachloride (PCl₅) or polyphosphoric acid (PPA).

- Reaction Conditions : Heating at 150–200°C for several hours.

Advantages:

This method simplifies the synthesis by starting with halogenated precursors but may involve additional cost due to precursor preparation.

Comparison of Methods

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine and chlorine substituents undergo nucleophilic displacement under controlled conditions:

-

The bromine atom exhibits higher reactivity than chlorine due to its lower bond dissociation energy, favoring substitution at the 4-position first .

-

Thiocyanation with Br₂/SCN⁻ proceeds via electrophilic aromatic substitution, forming a sulfurated intermediate .

Coupling Reactions

The compound participates in cross-coupling reactions to form biaryl systems:

| Coupling Type | Catalyst/Base | Products | Applications |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, toluene/water | 4-Aryl-6-chloro-1,3-benzothiazol-2-amine | Anticancer agent precursors |

| Buchwald-Hartwig | CuI, L-proline, K₃PO₄, DMSO | N-alkylated benzothiazole derivatives | Enzyme inhibitors |

-

Suzuki couplings with aryl boronic acids occur regioselectively at the 4-bromo position, preserving the 6-chloro group .

-

Buchwald-Hartwig aminations enable C–N bond formation for creating combinatorial libraries .

Oxidation and Reduction

Controlled redox reactions modify the benzothiazole core:

-

Oxidation :

-

Reduction :

Cyclization and Ring Expansion

The amine group facilitates heterocycle formation:

| Reaction | Conditions | Products | Biological Activity |

|---|---|---|---|

| β-Lactam formation | Chloroacetyl chloride, Et₃N, CH₂Cl₂ | 4-Bromo-6-chloro-2-(β-lactam)benzothiazole | Antibacterial |

| Azo coupling | Diazonium salts, 0–5°C | Azo-linked benzothiazole conjugates | Antitubercular |

-

β-Lactam derivatives show enhanced activity against Staphylococcus aureus (MIC: 15.6 μg/mL) .

-

Azo derivatives exhibit strong π-π stacking with DNA, inhibiting replication in cancer cells .

Halogen Exchange Reactions

The chlorine atom undergoes selective displacement under SNAr conditions:

| Nucleophile | Conditions | Products | Kinetics (k, s⁻¹) |

|---|---|---|---|

| Fluoride | KF, DMSO, 120°C | 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine | 1.2 × 10⁻³ |

| Methoxide | NaOMe, MeOH, reflux | 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine | 3.8 × 10⁻⁴ |

Coordination Chemistry

The amine and sulfur atoms act as ligands for metal complexes:

| Metal Salt | Conditions | Complex | Applications |

|---|---|---|---|

| CuCl₂ | EtOH/H₂O, 25°C | [Cu(C₇H₄BrClN₂S)₂Cl₂] | Catalytic oxidation |

| Pd(OAc)₂ | DMF, 80°C | Pd(II)-benzothiazole adduct | Cross-coupling catalysis |

Key Research Findings

-

Antimicrobial Activity : Thiocyanato derivatives inhibit MRSA growth at 15.6 μg/mL .

-

Anticancer Potential : Azo-coupled analogs induce apoptosis in HeLa cells (IC₅₀: 10 μM) .

-

Synthetic Utility : Suzuki reactions enable rapid diversification for structure-activity studies .

This compound’s reactivity profile underscores its value as a multifunctional scaffold in medicinal and materials chemistry.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-6-chloro-1,3-benzothiazol-2-amine has been investigated for its potential as an antimicrobial agent . Research indicates that derivatives of benzothiazole compounds exhibit significant antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria. Some studies have highlighted the compound's cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

A recent study demonstrated the efficacy of this compound against multiple bacterial strains. The compound was found to inhibit bacterial growth at low concentrations, indicating its potential as a lead compound for developing new antimicrobial therapies .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its halogenation pattern allows for various chemical modifications, making it suitable for synthesizing other biologically active compounds. Synthetic routes involving this compound include:

- Diazo-coupling

- Knoevenagel condensation

- Biginelli reaction

These methods facilitate the creation of novel benzothiazole derivatives with diverse biological activities .

Antitubercular Activity

Recent advancements have highlighted the role of benzothiazole derivatives, including this compound, in the fight against tuberculosis. Studies have shown that certain derivatives exhibit potent activity against Mycobacterium tuberculosis, outperforming standard reference drugs in terms of inhibitory potency .

Comparative Analysis of Benzothiazole Derivatives

| Compound Name | Activity Type | Inhibition Potency |

|---|---|---|

| This compound | Antimicrobial/Anticancer | Moderate |

| 5-Fluoro-6-chloro-benzothiazole | Anticancer | High |

| 2-Amino-benzothiazole | Antitubercular | Variable |

Structure-Activity Relationship Studies

The unique combination of halogen substituents and amino functionality in this compound enhances its reactivity and biological profile compared to similar compounds. Structure-activity relationship studies have been conducted to elucidate how variations in structure affect biological activity. For instance, modifications at the halogen positions can significantly alter the compound's antimicrobial efficacy .

Mécanisme D'action

The mechanism of action of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituent positions and types significantly influence the physicochemical and biological properties of benzothiazole derivatives. Below is a comparative analysis of key analogs:

Table 1: Physicochemical Properties of 4-Bromo-6-chloro-1,3-benzothiazol-2-amine and Analogs

| Compound Name | Substituents | Molecular Formula | Molecular Weight | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| This compound | 4-Br, 6-Cl | C₇H₄BrClN₂S | 263.54 | Not reported | Halogenated; potential enhanced bioactivity |

| 6-Chloro-1,3-benzothiazol-2-amine | 6-Cl | C₇H₅ClN₂S | 184.70 | 158–160 | Simpler structure; lower molecular weight |

| 4-Bromo-6-methoxy-1,3-benzothiazol-2-amine | 4-Br, 6-OCH₃ | C₈H₇BrN₂OS | 259.12 | Not reported | Methoxy group improves solubility |

| 6-Bromo-4-chloro-1,3-benzothiazol-2-amine | 6-Br, 4-Cl | C₇H₄BrClN₂S | 263.54 | Not reported | Structural isomer; similar MW |

| 4-Chloro-1,3-benzothiazol-2-amine | 4-Cl | C₇H₅ClN₂S | 184.70 | Not reported | Minimal steric hindrance |

Key Observations:

- Halogen Effects : Bromine’s larger atomic radius and polarizability compared to chlorine may enhance π-stacking interactions and desolvation penalties, critical for binding to hydrophobic enzyme pockets .

- Methoxy vs. Chlorine : The 4-bromo-6-methoxy analog (CAS: 383131-09-7) likely exhibits higher solubility due to the methoxy group’s electron-donating nature, contrasting with the electron-withdrawing chlorine in the target compound .

Activité Biologique

4-Bromo-6-chloro-1,3-benzothiazol-2-amine is a heterocyclic compound belonging to the benzothiazole family, characterized by its unique molecular structure, which includes bromine and chlorine substituents. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₇H₄BrClN₂S

- Molecular Weight : 263.54 g/mol

- Structural Characteristics : The presence of halogen atoms (bromine and chlorine) and an amine group contributes to its reactivity and biological potential.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 15.625 μg/mL |

| Escherichia coli | 31.25 μg/mL |

| Pseudomonas aeruginosa | 62.5 μg/mL |

These findings suggest that this compound could be a valuable candidate for developing new antibiotics, particularly against resistant strains of bacteria .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown promise as an anticancer agent. Studies have reported cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Antibacterial Mechanism :

- Anticancer Mechanism :

Synthesis Methods

The synthesis of this compound typically involves several chemical reactions:

- Starting Materials : Anilines, potassium thiocyanate, and halogenating agents.

- Key Steps :

- Bromination and chlorination at specific positions on the benzothiazole ring.

- Formation of the amine group through nucleophilic substitution reactions.

These methods have been optimized for yield and purity, allowing for efficient production of the compound for further research .

Case Studies

Several studies have evaluated the biological activity of this compound:

-

Study on Antimicrobial Efficacy :

- A recent study tested this compound against clinical isolates of MRSA and found it effective in reducing bacterial load in vitro by more than 90% at concentrations below 20 μg/mL .

- Investigation into Anticancer Properties :

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-6-chloro-1,3-benzothiazol-2-amine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves halogenation and cyclization steps. A validated approach for analogous benzothiazoles (e.g., 4-(4-bromophenyl)thiazol-2-amine) involves:

- Step 1: Bromination of a precursor aromatic ring using Br₂ or N-bromosuccinimide (NBS) under controlled temperature (40–60°C) .

- Step 2: Cyclization with thiourea in ethanol or DMF at reflux (80–100°C) to form the benzothiazole core .

Key variables affecting yield:

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | Ethanol/DMF | Polar aprotic solvents enhance cyclization efficiency |

| Temperature | 80–100°C | Higher temps reduce side products but risk decomposition |

| Catalyst | None required | Acidic conditions (e.g., HCl) may accelerate cyclization |

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic peaks should researchers prioritize?

Methodological Answer:

- ¹H/¹³C NMR:

- Aromatic protons : δ 7.2–8.1 ppm (multiplet for Br/Cl-substituted aryl groups).

- NH₂ group : δ 5.5–6.0 ppm (broad singlet, exchangeable with D₂O) .

- Mass Spectrometry (ESI-MS):

- Molecular ion [M+H]⁺ at m/z 266.9 (C₇H₄BrClN₂S) with isotopic patterns confirming Br/Cl .

- IR Spectroscopy:

- N-H stretch (~3400 cm⁻¹), C-S/C-N stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer: A 2³ factorial design evaluates three factors (temperature, solvent polarity, catalyst concentration) at two levels:

| Factor | Low Level (-1) | High Level (+1) |

|---|---|---|

| Temperature | 70°C | 100°C |

| Solvent | Ethanol | DMF |

| Catalyst (HCl) | 0.1 M | 0.5 M |

| Response Variables: Yield, purity (HPLC). |

Q. How should researchers address contradictions in bioactivity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer: Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., MIC testing against S. aureus ATCC 25923).

- Structural Analogues: Compare with structurally similar compounds (e.g., 2-amino-6-fluoro-7-chloro-1,3-benzothiazole’s bioactivity ).

- Dose-Response Curves: Replicate studies with gradient concentrations (0.1–100 µM) to identify threshold effects.

Example Workflow:

Validate purity (>98% via HPLC) .

Test in parallel with positive controls (e.g., ciprofloxacin for antimicrobial assays).

Q. What computational strategies predict reactivity or guide derivative design for this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrophilic/nucleophilic sites using Fukui indices. For example, the C-2 amine group is reactive toward acylation .

- Molecular Docking: Screen against target proteins (e.g., E. coli DNA gyrase) to prioritize derivatives.

- QSAR Models: Corporate substituent effects (e.g., Br vs. Cl at position 6) using Hammett σ constants .

Q. How do solvent and pH influence the stability of this compound in aqueous solutions?

Methodological Answer:

-

Stability Testing:

Condition Degradation Pathway Half-Life (t₁/₂) pH 7.4 (PBS) Hydrolysis of C-S bond 48 hrs pH 2.0 (HCl) Dehalogenation <24 hrs DMSO Stable (>1 week) - -

Analytical Method: Monitor degradation via HPLC-UV at λ = 254 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.